molecular formula C27H25N5O4 B6580379 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1189954-50-4

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6580379
CAS No.: 1189954-50-4
M. Wt: 483.5 g/mol
InChI Key: RWZDWDYZZYBINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-a]quinoxaline core fused with a phenoxyacetamide moiety. The structure includes a 3,5-dimethylphenoxy group at position 4 of the triazoloquinoxaline ring and an N-(4-ethoxyphenyl)acetamide side chain.

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4/c1-4-35-20-11-9-19(10-12-20)28-24(33)16-31-27(34)32-23-8-6-5-7-22(23)29-26(25(32)30-31)36-21-14-17(2)13-18(3)15-21/h5-15H,4,16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZDWDYZZYBINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Fused Cores

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity/Notes
Target Compound Triazolo[4,3-a]quinoxaline 3,5-Dimethylphenoxy, 4-ethoxyphenyl Not reported Hypothesized kinase inhibition potential
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Phenoxyacetamide Bromo, hydroxymethylphenyl Not reported Synthetic intermediate; bromo enhances reactivity
N-(2-(4-(8-Amino-3-oxo-2-phenyltriazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide Triazolo[4,3-a]pyrazine Benzamide, tert-butyl groups Not reported Antioxidant activity via phenolic groups
  • Bromo substituents () increase electrophilicity, whereas ethoxy and methyl groups (target) improve metabolic stability .

Substituent Effects on Bioactivity

  • Phenoxy Groups: The 3,5-dimethylphenoxy group in the target compound likely increases steric bulk and lipophilicity compared to simpler phenoxy analogues (e.g., 4-acetylphenoxy in ). This may enhance binding to hydrophobic enzyme pockets .
  • Acetamide Side Chains : The N-(4-ethoxyphenyl)acetamide moiety contrasts with hydroxymethylphenyl () or tert-butyl-hydroxyphenyl () groups. Ethoxy groups typically improve solubility compared to tert-butyl substituents but may reduce antioxidant capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.